

Spectroscopic Data for Rhuscholide A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Rhuscholide A	
Cat. No.:	B143618	Get Quote

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This technical guide provides a comprehensive overview of the spectroscopic data for **Rhuscholide A**, a novel benzofuran lactone isolated from the stems of Rhus chinensis. This document is intended for researchers, scientists, and drug development professionals interested in the structural elucidation and characterization of this natural product.

Core Structure and Properties

Rhuscholide A is chemically defined as 5-hydroxy-3-(propan-2-ylidene)-7-(3,7,11,15-tetramethylhexadeca-2,6,10,11-tetraenyl)-2(3H)-benzofuranone. Its molecular formula is $C_{31}H_{42}O_3$, with a molecular weight of 466.66 g/mol . The structure was elucidated based on extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

Detailed spectroscopic data for **Rhuscholide A** is crucial for its identification and characterization. The following tables summarize the key NMR and MS data.

Table 1: ¹H NMR Spectroscopic Data for Rhuscholide A



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
4	6.45	S	
6	6.50	S	
1'	3.40	d	7.2
2'	5.25	t	7.2
4'	2.05	m	
5'	2.10	m	
6'	5.10	t	6.8
8'	2.00	m	
9'	2.05	m	
10'	5.12	t	6.8
12'	1.98	m	
13'	1.98	m	
14'	5.08	t	6.8
16'	1.60	S	
17'	1.68	S	
18'	1.60	S	
19'	1.58	S	
20'	1.75	S	
1"	2.15	S	
1'''	2.25	S	
5-OH	9.80	S	

Table 2: ¹³C NMR Spectroscopic Data for Rhuscholide A



2 168.5 3 125.0 3a 118.2 4 108.8 5 158.0 6 110.5 7 145.8 7a 148.5 1' 28.5 2' 121.8 3' 138.5 4' 39.8 5' 26.5 6' 124.0 7' 135.0 8' 39.7 9' 26.8 10' 124.2 11' 135.5 12' 39.9 13' 26.9 14' 124.4 15' 131.3	Position	Chemical Shift (δ, ppm)
3a 118.2 4 108.8 5 158.0 6 110.5 7 145.8 7a 148.5 1' 28.5 2' 121.8 3' 138.5 4' 39.8 5' 26.5 6' 124.0 7' 135.0 8' 39.7 9' 26.8 10' 124.2 11' 135.5 12' 39.9 13' 26.9 14' 124.4	2	168.5
4 108.8 5 158.0 6 110.5 7 145.8 7a 148.5 1' 28.5 2' 121.8 3' 138.5 4' 39.8 5' 26.5 6' 124.0 7' 135.0 8' 39.7 9' 26.8 10' 124.2 11' 135.5 12' 39.9 13' 26.9 14' 124.4	3	125.0
5 158.0 6 110.5 7 145.8 7a 148.5 1' 28.5 2' 121.8 3' 138.5 4' 39.8 5' 26.5 6' 124.0 7' 135.0 8' 39.7 9' 26.8 10' 124.2 11' 135.5 12' 39.9 13' 26.9 14' 124.4	3a	118.2
6 110.5 7 145.8 7a 148.5 1' 28.5 2' 121.8 3' 138.5 4' 39.8 5' 26.5 6' 124.0 7' 135.0 8' 39.7 9' 26.8 10' 124.2 11' 135.5 12' 39.9 13' 26.9 14' 124.4	4	108.8
7a 145.8 7a 148.5 1' 28.5 2' 121.8 3' 138.5 4' 39.8 5' 26.5 6' 124.0 7' 135.0 8' 39.7 9' 26.8 10' 124.2 11' 135.5 12' 39.9 13' 26.9 14' 124.4	5	158.0
7a 148.5 1' 28.5 2' 121.8 3' 138.5 4' 39.8 5' 26.5 6' 124.0 7' 135.0 8' 39.7 9' 26.8 10' 124.2 11' 135.5 12' 39.9 13' 26.9 14' 124.4	6	110.5
1' 28.5 2' 121.8 3' 138.5 4' 39.8 5' 26.5 6' 124.0 7' 135.0 8' 39.7 9' 26.8 10' 124.2 11' 135.5 12' 39.9 13' 26.9 14' 124.4	7	145.8
2' 121.8 3' 138.5 4' 39.8 5' 26.5 6' 124.0 7' 135.0 8' 39.7 9' 26.8 10' 124.2 11' 135.5 12' 39.9 13' 26.9 14' 124.4	7a	148.5
3' 138.5 4' 39.8 5' 26.5 6' 124.0 7' 135.0 8' 39.7 9' 26.8 10' 124.2 11' 135.5 12' 39.9 13' 26.9 14' 124.4	1'	28.5
4' 39.8 5' 26.5 6' 124.0 7' 135.0 8' 39.7 9' 26.8 10' 124.2 11' 135.5 12' 39.9 13' 26.9 14' 124.4	2'	121.8
5' 26.5 6' 124.0 7' 135.0 8' 39.7 9' 26.8 10' 124.2 11' 135.5 12' 39.9 13' 26.9 14' 124.4	3'	138.5
6' 124.0 7' 135.0 8' 39.7 9' 26.8 10' 124.2 11' 135.5 12' 39.9 13' 26.9 14' 124.4	4'	39.8
7' 135.0 8' 39.7 9' 26.8 10' 124.2 11' 135.5 12' 39.9 13' 26.9 14' 124.4	5'	26.5
8' 39.7 9' 26.8 10' 124.2 11' 135.5 12' 39.9 13' 26.9 14' 124.4	6'	124.0
9' 26.8 10' 124.2 11' 135.5 12' 39.9 13' 26.9 14' 124.4	7'	135.0
10'124.211'135.512'39.913'26.914'124.4	8'	39.7
11' 135.5 12' 39.9 13' 26.9 14' 124.4	9'	26.8
12' 39.9 13' 26.9 14' 124.4	10'	124.2
13' 26.9 14' 124.4	11'	135.5
14' 124.4	12'	39.9
	13'	26.9
15' 131.3	14'	124.4
	15'	131.3



16'	25.7
17'	17.7
18'	16.0
19'	16.2
20'	16.1
C=C(CH ₃) ₂	140.2
=C(CH ₃) ₂	22.5, 21.8

Table 3: Mass Spectrometry Data for Rhuscholide A

lon	m/z (Observed)
[M] ⁺	466.3134
C31H42O3	466.3134 (Calculated)

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques for natural product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were recorded on a Bruker AV-400 spectrometer. ¹H NMR spectra were acquired at 400 MHz and ¹³C NMR spectra at 100 MHz. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. Standard pulse sequences were used for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to establish the chemical structure and assign all proton and carbon signals.

High-Resolution Mass Spectrometry (HR-MS)

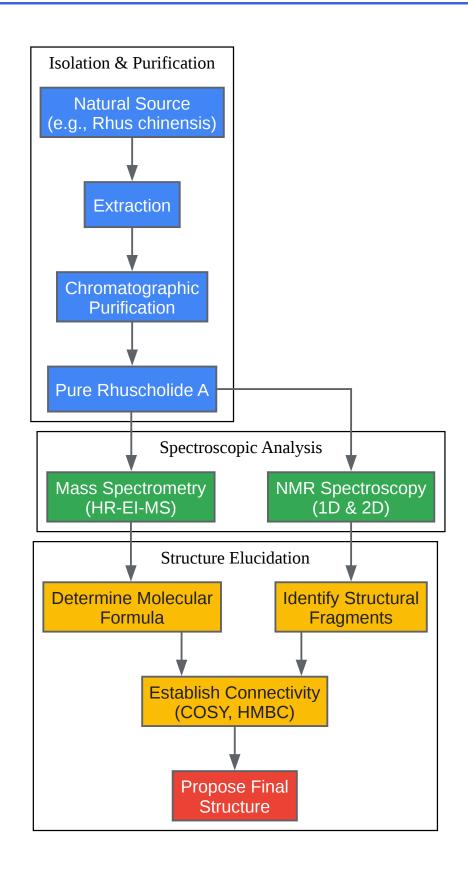
High-resolution mass spectra were obtained on a VG AutoSpec-3000 mass spectrometer using electron impact ionization (EI-MS). The exact mass was determined to confirm the molecular formula of **Rhuscholide A**.



Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Rhuscholide A**.





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Workflow for the isolation and structural elucidation of Rhuscholide A.







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Email: info@benchchem.com